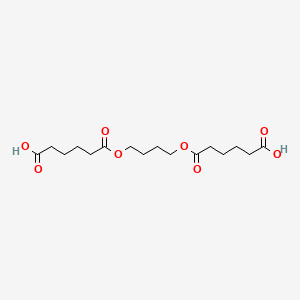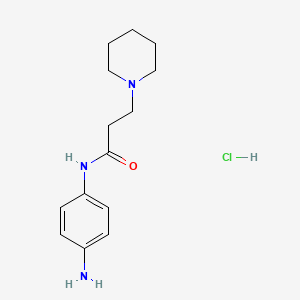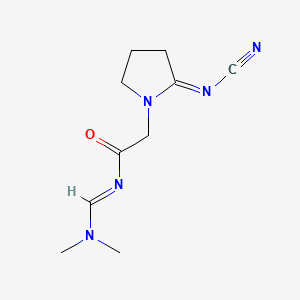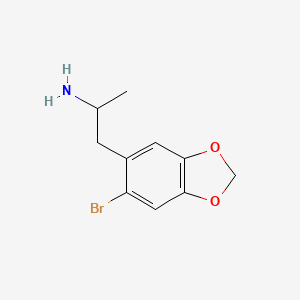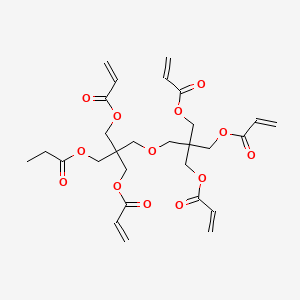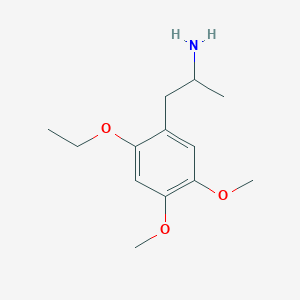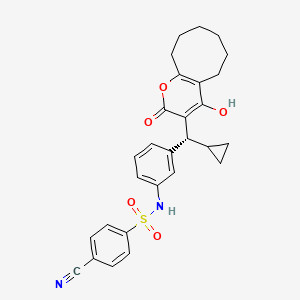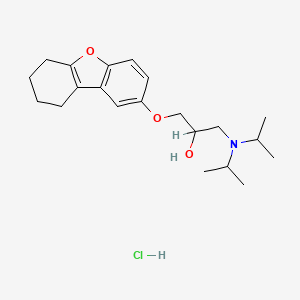
2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a propanol backbone, a bis(1-methylethyl)amino group, and a dibenzofuranyl moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the dibenzofuranyl moiety, followed by the introduction of the bis(1-methylethyl)amino group. The final step involves the attachment of the propanol backbone and the formation of the hydrochloride salt. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste. Catalysts and solvents are selected based on their efficiency and environmental impact. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Propanol, 1-(bis(1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride can be compared with other compounds having similar structural features, such as:
- 2-Propanol derivatives with different substituents.
- Dibenzofuranyl compounds with varying functional groups.
- Amino alcohols with different alkyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
119952-82-8 |
|---|---|
分子式 |
C21H32ClNO3 |
分子量 |
381.9 g/mol |
IUPAC名 |
1-[di(propan-2-yl)amino]-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H31NO3.ClH/c1-14(2)22(15(3)4)12-16(23)13-24-17-9-10-21-19(11-17)18-7-5-6-8-20(18)25-21;/h9-11,14-16,23H,5-8,12-13H2,1-4H3;1H |
InChIキー |
RUMDYBVGKMOGOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC(COC1=CC2=C(C=C1)OC3=C2CCCC3)O)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


